7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one

GABAA receptor benzodiazepine binding site receptor affinity

7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one (CAS 2886-65-9; molecular formula C₁₅H₁₀ClFN₂O; MW 288.70 g/mol) is a 1,4-benzodiazepin-2-one derivative most commonly known as N-desalkylflurazepam, norflurazepam, or norfludiazepam. It is the primary active metabolite shared by at least seven therapeutically used benzodiazepine prodrugs including flurazepam, flutoprazepam, fludiazepam, midazolam, quazepam, flutazolam, and ethyl loflazepate.

Molecular Formula C15H8ClFN2O
Molecular Weight 286.69 g/mol
Cat. No. B12443096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one
Molecular FormulaC15H8ClFN2O
Molecular Weight286.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(=O)C=N2)Cl)F
InChIInChI=1S/C15H8ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-8H
InChIKeyGEFGEYJMDVMUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one: Core Identity, Nomenclature, and Procurement-Relevant Profile


7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one (CAS 2886-65-9; molecular formula C₁₅H₁₀ClFN₂O; MW 288.70 g/mol) [1] is a 1,4-benzodiazepin-2-one derivative most commonly known as N-desalkylflurazepam, norflurazepam, or norfludiazepam [2]. It is the primary active metabolite shared by at least seven therapeutically used benzodiazepine prodrugs including flurazepam, flutoprazepam, fludiazepam, midazolam, quazepam, flutazolam, and ethyl loflazepate [3]. The compound is a long-acting, lipophilic benzodiazepine that positively modulates GABAA receptors and additionally inhibits L-type voltage-gated calcium channels (Cav1.2 and Cav1.3) [4]. It is supplied as a neat solid (mp 205–206 °C) , available as an analytical reference standard (≥98% purity) , and regulated as a Schedule IV controlled substance in the US and Canada . Its defining structural features are the 7-chloro substitution on the fused benzene ring, the 5-(2-fluorophenyl) group, and the absence of N1-alkyl substitution (nor-structure), which collectively distinguish it from both its parent prodrugs and its non-fluorinated structural analog nordiazepam [3].

Why 7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one Cannot Be Interchanged with In-Class Analogs


Although 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one shares the canonical 1,4-benzodiazepine scaffold with many clinically used agents, three biochemical properties make generic substitution scientifically unsound. First, its benzodiazepine receptor binding affinity (Ki = 0.85 nM) is approximately 15-fold higher than that of its own parent compound flurazepam (Ki = 12.7 nM) [1], meaning that potency comparisons based on administered prodrug dose cannot be linearly extrapolated. Second, its elimination half-life of 47–150 hours (mean ~71 h) [2] far exceeds that of common benzodiazepines such as flurazepam (~2.3 h), diazepam (20–50 h), and midazolam (1.5–2.5 h) [3], creating a fundamentally different accumulation and duration profile. Third, its 2-fluorophenyl substituent at C5 imparts physicochemical properties (logP, receptor subtype selectivity) that differ from the non-fluorinated phenyl analog nordiazepam, including a distinct pattern of L-type calcium channel inhibition with preferential activity at Cav1.3 (IC50 = 37 µM) over Cav1.2 (IC50 = 55 µM) [4]. These differences have direct consequences for experimental design, analytical method development, and forensic reference standard selection.

Quantitative Differentiation Evidence for 7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one Against Closest Comparators


Benzodiazepine Receptor Binding Affinity: 15-Fold Higher Than Parent Flurazepam

In a direct head-to-head comparison using rat brain membrane preparations, N-desalkylflurazepam (DA-FLZ) demonstrated an in vitro specific binding affinity Ki of 0.85 nM, compared to 12.7 nM for its parent compound flurazepam (FLZ), 16.2 nM for hydroxyethylflurazepam (ETOH-FLZ), and 10.6 nM for flurazepam aldehyde (CHO-FLZ) [1]. This represents a ~15-fold higher binding affinity for DA-FLZ relative to FLZ. The same study demonstrated that after a single 20 mg/kg FLZ dose in mice, DA-FLZ brain concentrations greatly exceeded its Ki, while FLZ and ETOH-FLZ levels relative to their own Ki values were one or more orders of magnitude lower [1]. Human pharmacokinetic data confirmed that DA-FLZ achieves the greatest peak plasma concentrations (at 10 h post-dose) among all flurazepam metabolites, with levels declining with a mean half-life of 71.4 h and remaining detectable 9 days after dosing [1].

GABAA receptor benzodiazepine binding site receptor affinity structure-activity relationship

Elimination Half-Life: Extended Duration Versus Flurazepam, Diazepam, and Midazolam

N-Desalkylflurazepam exhibits an elimination half-life of 47–150 hours (mean ~71 h) in healthy adults, with values extending to 150–200 hours under continuous administration [1][2]. In a direct within-study comparison, the half-life of the parent flurazepam is approximately 2.3 hours [3]. Cross-study comparisons place diazepam at 20–50 hours [4] and midazolam at 1.5–2.5 hours [5]. The Kaplain et al. (1973) chronic dosing study demonstrated that N-desalkylflurazepam reached steady-state plateau levels only after 7 days of daily 30 mg flurazepam administration, while the intact parent drug remained below the assay sensitivity limit (<3–4 ng/mL) throughout [2]. This pharmacokinetic profile means that the metabolite, not the parent drug, governs the cumulative pharmacodynamic effects during repeated dosing of any prodrug in its metabolic lineage.

pharmacokinetics elimination half-life drug accumulation metabolite persistence

L-Type Calcium Channel Inhibition: Preferential Cav1.3 Activity Versus Diazepam

Earl and Tietz (2011) conducted a direct comparative study of three benzodiazepines—diazepam, flurazepam, and desalkylflurazepam—on recombinant human Cav1.2 and Cav1.3 L-type voltage-gated calcium channels expressed in HEK293T cells [1]. Desalkylflurazepam inhibited Cav1.2 with an IC50 of 55 µM (95% CI: 45–68 µM) and Cav1.3 with an IC50 of 37 µM (95% CI: 29–48 µM), yielding a Cav1.3/Cav1.2 selectivity ratio of ~1.5 [1]. In contrast, diazepam inhibited Cav1.2 and Cav1.3 with IC50 values of 49 µM and 53 µM respectively—essentially non-selective between the two channel subtypes [1]. Flurazepam showed Cav1.2 IC50 of 48 µM and Cav1.3 IC50 of 72 µM, an inverse selectivity pattern [1]. Notably, the Cav1.3 inhibitory effect of desalkylflurazepam was significantly attenuated by co-application of 100 µM flumazenil (Cav1.3 IC50 shifted to 65 µM, p < 0.05), indicating partial mediation via the benzodiazepine binding site [1]. The reference L-type calcium channel blocker diltiazem was substantially more potent (Cav1.2 IC50 = 26 µM; Cav1.3 IC50 = 8 µM), confirming assay sensitivity [1].

L-type voltage-gated calcium channels Cav1.2 Cav1.3 off-target pharmacology neuronal excitability

Brain Accumulation: 16- to 63-Fold Excess Over Parent Flurazepam at 24 Hours

Chiueh et al. (1985) quantified the brain uptake of flurazepam and its N1-desalkyl metabolite in cats following intravenous flurazepam administration [1]. At 24 hours post-injection, corpus callosum concentrations of N1-desalkylflurazepam exceeded those of the parent flurazepam by 16- to 63-fold across three animals, producing brain/plasma concentration ratios of 6 to 62 [1]. In contrast, flurazepam was eliminated from plasma with a mean half-time of only 1.4 hours and was usually undetectable in plasma by 24 hours, yet significant quantities of the desalkyl metabolite persisted in brain tissue at this time point [1]. CSF concentrations of both compounds did not reflect brain concentrations but only the estimated unbound plasma fractions, underscoring the importance of direct brain tissue measurement for this highly lipophilic and extensively protein-bound metabolite (human plasma free fraction = 3.5%) [1][2]. The authors concluded that long-term central effects of intravenous flurazepam are mediated to a large extent by the N1-desalkyl metabolite in species where it accumulates [1].

brain uptake tissue distribution blood-brain barrier metabolite accumulation neuropharmacokinetics

Multi-Parent Metabolic Origin: A Universal Pharmacodynamic Endpoint for ≥7 Prodrugs

7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one is the common N-desalkyl active metabolite of at least seven therapeutically distinct benzodiazepine prodrugs: flurazepam, flutoprazepam, fludiazepam, midazolam, quazepam, flutazolam, and ethyl loflazepate [1]. For flutoprazepam specifically, the N-desalkyl metabolite (Ki = 3.1 nM) exhibited higher in vitro potency at inhibiting [³H]flunitrazepam binding than the parent flutoprazepam itself (Ki = 13.0 nM) [2]. In the case of ethyl loflazepate, the compound (designated CM 7116) was shown to bind with the highest affinity to the benzodiazepine receptor site among all metabolites of CM 6912 (loflazepate ethyl), attributed to its shorter C-3 side chain that permits closer receptor interaction [3]. This multi-parent convergence means that a single analytical reference standard of 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one serves as the relevant measurement target for forensic or clinical monitoring of exposure to an entire class of benzodiazepine prodrugs [4].

drug metabolism active metabolite prodrug forensic toxicology analytical reference standard

GPR68 Activation: A Pharmacologically Distinct Off-Target Shared Only Among N-Unsubstituted Benzodiazepines

Huang et al. (2015) identified a structurally restricted pharmacological property of N-unsubstituted benzodiazepines: the ability to activate the proton-sensing G protein-coupled receptor GPR68 [1]. In HEK293-T cells transfected with GPR68, four N-unsubstituted benzodiazepines—lorazepam, clonazepam, desmethyldiazepam (nordiazepam), and norfludiazepam (identical to 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one)—all stimulated cAMP production in a GPR68- and pH-dependent manner at a concentration of 10 µM [1]. In contrast, N-substituted benzodiazepines (those bearing a methyl or other alkyl group at the N1 position, including diazepam, flurazepam, fludiazepam, and midazolam) did not activate GPR68 [1]. This creates a clear structural-activity demarcation: the target compound possesses GPR68 modulatory activity that is absent in its N1-alkylated parent prodrugs (flurazepam, fludiazepam, midazolam, quazepam) and in diazepam.

GPR68 G protein-coupled receptor off-target pharmacology allosteric modulator N-unsubstituted benzodiazepine

Recommended Application Scenarios for 7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one Procurement and Use


Forensic Toxicology and Clinical LC-MS/MS Reference Standard for Multi-Prodrug Benzodiazepine Exposure

Given its status as the common active metabolite of flurazepam, flutoprazepam, fludiazepam, midazolam, quazepam, flutazolam, and ethyl loflazepate [1], 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one is the single most efficient certified reference material for LC-MS/MS methods designed to detect exposure to this entire subgroup of benzodiazepine prodrugs in urine, serum, plasma, or meconium [2]. Its extended elimination half-life of 47–150 hours [3] makes it the preferred detection target for retrospective exposure assessment, as it remains quantifiable long after the parent prodrugs have been cleared from circulation [4].

In Vitro Pharmacology Studies Requiring Isolated GABAA Receptor Positive Allosteric Modulation Without N1-Substituent Confounds

For structure-activity relationship (SAR) studies at the benzodiazepine binding site of GABAA receptors, the N-unsubstituted structure of this compound (lacking N1-alkylation) provides a simpler pharmacophore for systematic modification compared to N1-substituted analogs [1]. Its exceptionally high receptor binding affinity (Ki = 0.85 nM) [2] makes it suitable as a high-affinity radioligand displacement reference compound. Additionally, its demonstrated Cav1.3-preferring L-type calcium channel inhibition (IC50 = 37 µM) [3] enables its use as a tool compound for studying the intersection of GABAA and calcium channel pharmacology without the confounding presence of an N1 substituent.

Neuropharmacokinetic Studies of Sustained Brain Benzodiazepine Exposure

The compound's demonstrated 16- to 63-fold accumulation in brain tissue over parent flurazepam at 24 hours post-dose, combined with brain/plasma ratios of 6 to 62 [1], makes it the appropriate molecular probe for studies investigating the neuropharmacokinetic basis of prolonged benzodiazepine central effects. Its high protein binding (human plasma free fraction = 3.5%) and lipophilicity (brain/free plasma ratio = 7.01 in mice) [2] further support its use in blood-brain barrier penetration models and tissue distribution studies where sustained target engagement is the experimental endpoint.

GPR68 Pharmacology and Benzodiazepine Polypharmacology Research

As one of only four confirmed N-unsubstituted benzodiazepine activators of GPR68 [1], 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one is an essential tool compound for research programs investigating GPR68 as a therapeutic target or seeking to understand the GABAA-independent pharmacological effects of benzodiazepines. Its activity at GPR68 distinguishes it from all N1-substituted benzodiazepines including its own parent prodrugs, making it irreplaceable for experiments designed to parse GPR68-mediated signaling from canonical GABAAergic mechanisms [1].

Quote Request

Request a Quote for 7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.